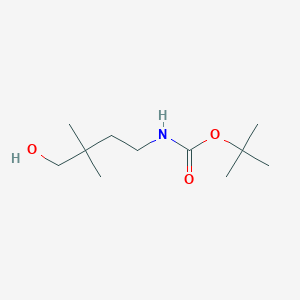
Ethyl 2,4,4-trimethylpent-2-enoate
Descripción general
Descripción
Ethyl 2,4,4-trimethylpent-2-enoate is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Versatile Precursors for Synthesis
Ethyl 2,4,4-trimethylpent-2-enoate serves as a precursor in synthesizing various functionalized compounds. For instance, it undergoes selective replacement in coupling reactions, leading to the production of enynes and enediynes of defined geometry, which have wide applications in organic chemistry (Myers et al., 1989).
Crystal Packing Interactions
The compound demonstrates unique interactions in crystal packing, involving N⋯π and O⋯π interactions. This aspect is crucial in understanding the molecular structure and interactions in crystalline materials (Zhang et al., 2011).
Photochemical Synthesis
It is used in photochemical reactions, such as the aza-di-π-methane rearrangement, to create cyclopropane derivatives. This type of synthesis is significant in developing new chemical entities (Armesto et al., 1990).
Synthesis of Unnatural α-Amino Acid Derivatives
This compound is involved in the synthesis of α-amino esters, a class of compounds with potential applications in pharmaceuticals (Hopkins & Malinakova, 2007).
Enantioselective Reactions
The compound has been used in studies involving enantioselective reactions. This research is significant for the development of chiral compounds, which are important in pharmaceutical synthesis (Nakamura et al., 2002).
Chemical Structure and Bonding Analysis
Research into the molecular structure, including DFT calculations and molecular docking analyses, provides insights into the chemical bonding and potential applications of this compound (Sert et al., 2020).
Application in Organic Synthesis
It is used in the synthesis of various organic compounds, demonstrating its versatility and importance in organic synthesis and chemical engineering (Seino et al., 2017).
Propiedades
IUPAC Name |
ethyl (E)-2,4,4-trimethylpent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)8(2)7-10(3,4)5/h7H,6H2,1-5H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPLBAXDGTACK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(C)(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3048674.png)











